molecular formula C11H18FNO5 B149714 Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester CAS No. 187389-53-3

Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester

Cat. No. B149714
M. Wt: 263.26 g/mol
InChI Key: MXOOUCRHWJYCAL-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, the synthesis of 2-trifluoromethyl-substituted 4-pentenoic and 3,4-pentadienoic acids and their esters is achieved through the hydrolysis of acid fluorides under mild conditions, resulting in compounds such as 2-trifluoromethyl-4-pentenoic acid and its methyl ester . Another related compound, 3,3-Dimethyl-4-pentenoic acid methyl ester, is synthesized using Claisen rearrangement and transesterification reactions, with improvements made for industrial production . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The crystal structure of a related compound, (2Z,4E)-3-hydroxy-5-phenyl-penta-2,4-dienonic acid methyl ester, has been determined, revealing a monoclinic crystal system with specific bond lengths and angles, and an intramolecular hydrogen bond . This information can be useful in predicting the molecular structure and bonding patterns of the compound of interest.

Chemical Reactions Analysis

The reactivity of related compounds has been studied, such as the 2-trifluoromethyl-substituted acids and esters, which could provide insights into the chemical reactions that the compound "Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester" might undergo . Additionally, the synthesis of γ-fluorinated α-amino acids demonstrates the use of diastereoselective alkylation, which could be relevant to the chemical reactions of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their melting points, crystalline forms, and spectroscopic data, are detailed in the literature . These properties are crucial for understanding the behavior of the compound under different conditions and can be used to infer the properties of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • The derivative of pentanoic acid has been used in synthesizing W(CO)5 complexes, contributing to the development of IR-detectable metal-carbonyl tracers for amino functions. These complexes exhibit sharp, intense absorption bands and are stabilized by a network of hydrogen bonds, as shown by single-crystal X-ray structure analysis (Kowalski et al., 2009).

Bioconjugation Applications

  • A derivative of pentanoic acid was transformed into an N-succinimidyl ester, demonstrating utility in labeling amino acids. This transformation yielded bioconjugates that are stable and exhibit distinct absorption bands, indicating potential in bioconjugation and tracking applications (Kowalski et al., 2009).

Synthesis of Fluorinated Amino Acids

  • In a study focused on the synthesis of γ-fluorinated α-amino acids, a pentanoic acid derivative was used as a key intermediate. This process involved diastereoselective alkylation, highlighting the derivative's role in synthesizing structurally complex and functionally significant amino acids (Laue et al., 2000).

Chemical Transformations and Reactions

  • The derivative has been involved in various chemical transformations and reactions, including synthesis involving pentafluoroacetophenone and dimethyl oxalate, as well as reactions with aniline and o-phenylenediamine. These processes highlight the derivative's versatility in organic synthesis (Pimenova et al., 2003).

Inhibitory Effects on Nitric Oxide Synthases

  • Research on S-2-amino-5-azolylpentanoic acids related to L-ornithine, which are derivatives of pentanoic acid, demonstrated inhibitory effects on nitric oxide synthases. This finding suggests potential therapeutic applications in conditions where nitric oxide synthase inhibition is beneficial (Ulhaq et al., 1998).

Enzymatic Interactions

  • The derivative has been used to study the alkylation of pyruvate kinase, identifying cysteine as the reactive group. This provides insights into enzyme-substrate interactions and could inform the development of enzyme inhibitors or modulators (Chalkley & Bloxham, 1976).

Crystal Structure Analysis

  • Studies have also utilized this derivative for crystal structure analysis, contributing to our understanding of molecular geometries and interactions in solid states. This is valuable in material science and pharmaceuticals (Mamat et al., 2008).

properties

IUPAC Name

methyl (3S)-5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOOUCRHWJYCAL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Asp(OMe)-fluoromethyl ketone

CAS RN

187389-53-3
Record name Methyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxopentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187389-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester
Reactant of Route 2
Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester
Reactant of Route 3
Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester
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Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester
Reactant of Route 5
Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester
Reactant of Route 6
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Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester

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